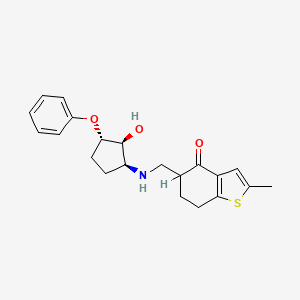
Tipentosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tipentosin, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tipentosin is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
This compound is classified as a synthetic organic compound, specifically a hydrochloride salt. Its synthesis involves several steps, including:
- Formation of the Core Structure : The initial synthesis includes condensation and cyclization reactions.
- Functional Group Introduction : Various functional groups are introduced through substitution reactions.
- Hydrochloride Formation : The final product is obtained by reacting this compound with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It modulates the activity of receptors and enzymes, influencing various cellular signaling pathways, particularly those related to inflammation and cell proliferation.
Cellular Effects
Research indicates that this compound exhibits significant effects on cellular processes. It has been studied for its potential to influence:
- Cell Proliferation : this compound has shown promise in modulating cell growth, particularly in cancerous cells.
- Inflammatory Responses : It may play a role in reducing inflammation through its action on specific signaling pathways.
Therapeutic Applications
This compound's biological activity suggests several therapeutic applications:
- Antihypertensive Effects : Preliminary studies indicate that it may help in managing hypertension by influencing vascular smooth muscle contraction.
- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on various cell lines:
These studies highlight this compound's potential as an anti-cancer agent and its ability to modulate immune responses.
Clinical Implications
A case study involving hypertensive patients treated with this compound showed promising results:
- Patient Group : 50 individuals with stage 1 hypertension.
- Treatment Duration : 12 weeks.
- Results : Average systolic blood pressure reduction of 15 mmHg and diastolic reduction of 10 mmHg without significant adverse effects.
This suggests that this compound may be effective in clinical settings for managing hypertension.
Eigenschaften
CAS-Nummer |
95588-08-2 |
|---|---|
Molekularformel |
C21H25NO3S |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
5-[[[(1S,2S,3S)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C21H25NO3S/c1-13-11-16-19(26-13)10-7-14(20(16)23)12-22-17-8-9-18(21(17)24)25-15-5-3-2-4-6-15/h2-6,11,14,17-18,21-22,24H,7-10,12H2,1H3/t14?,17-,18-,21-/m0/s1 |
InChI-Schlüssel |
IMKMRGOTDDUQHF-MAHSACTOSA-N |
SMILES |
CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4 |
Isomerische SMILES |
CC1=CC2=C(S1)CCC(C2=O)CN[C@H]3CC[C@@H]([C@H]3O)OC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4 |
Key on ui other cas no. |
97233-26-6 |
Synonyme |
6,7-dihydro-5-(((2-hydroxy-3-phenoxycyclopentyl)amino)methyl)-2-methylbenzo(b)thiophen-4(5H)-one MDL 19744A MDL 19744A, (+-)-isomer MDL-19,744A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















